molecular formula C7H6N2OS B1379184 5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole CAS No. 1461708-29-1

5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole

Cat. No.: B1379184
CAS No.: 1461708-29-1
M. Wt: 166.2 g/mol
InChI Key: CCKZMGLCUHGPPR-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole is a heterocyclic compound that features both thiazole and oxazole rings. These rings are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole typically involves the formation of the thiazole and oxazole rings separately, followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea, while the oxazole ring can be formed by cyclizing α-hydroxyketones with amides.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the efficiency of the cyclization reactions. Additionally, solvent selection and temperature control are crucial to optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved often include the disruption of cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-thiazole: Shares the thiazole ring but lacks the oxazole ring.

    1,3-Oxazole: Contains the oxazole ring but lacks the thiazole ring.

    5-(2-Hydroxyethyl)-4-methylthiazole: Similar thiazole structure with an additional hydroxyethyl group.

Uniqueness

5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole is unique due to the presence of both thiazole and oxazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its stability and allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-7(11-4-9-5)6-2-8-3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKZMGLCUHGPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole
Reactant of Route 2
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole
Reactant of Route 3
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole
Reactant of Route 4
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole
Reactant of Route 5
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole
Reactant of Route 6
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole

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